TES vs TMS: Enantioselectivity in Michael Addition
In the direct comparison of silyl substituent effects on the asymmetric Michael addition of crotonaldehyde to bis(phenylsulfonyl)methane, the diphenylprolinol triethylsilyl (TES) catalyst delivered an enantiomeric ratio of 86.5:13.5 e.r., representing a measurable improvement over the trimethylsilyl (TMS) analog at 85.5:14.5 e.r. under identical conditions (toluene, room temperature, 20 h) [1]. The tert-butyldimethylsilyl (TBS) variant further increased selectivity to 89.5:10.5 e.r., establishing a monotonic relationship between silyl group steric bulk and enantioselectivity in this iminium-ion-mediated transformation. This class-level trend predicts that the (2S)-bis(3,5-dimethylphenyl) TES ether—combining the bulkier TES group with the electron-donating 3,5-dimethylaryl motif—should at minimum match and likely exceed the enantioselectivity of its TMS counterpart in analogous Michael additions while maintaining the superior solubility and reaction-rate profile characteristic of TES vs TBS catalysts.
| Evidence Dimension | Enantioselectivity in Michael addition (crotonaldehyde + bis(phenylsulfonyl)methane) |
|---|---|
| Target Compound Data | No direct data for target compound; class-level inference based on TES effect: predicted e.r. ≥86.5:13.5 |
| Comparator Or Baseline | Diphenylprolinol TES ether: e.r. 86.5:13.5; Diphenylprolinol TMS ether: e.r. 85.5:14.5; Diphenylprolinol TBS ether: e.r. 89.5:10.5 |
| Quantified Difference | TES outperforms TMS by Δe.r. = +1.0 in favor of the major enantiomer; TBS further improves by Δe.r. = +3.0 vs TMS |
| Conditions | Crotonaldehyde (1.5 mmol), bis(phenylsulfonyl)methane (0.5 mmol), catalyst (0.05 mmol, 10 mol%), toluene (1.0 mL), rt, 20 h; e.r. determined by chiral HPLC after NaBH₄ reduction |
Why This Matters
Procurement of the TES variant rather than the TMS variant is justified when maximizing enantioselectivity in Michael additions is critical, as even a 1.0 e.r. unit gain can determine whether a chiral building block meets pharmaceutical purity specifications (typically ≥95:5 e.r.).
- [1] Hayashi, Y.; Okamura, D.; Yamazaki, T.; Ameda, Y.; Gotoh, H.; Tsuzuki, S.; Uchimaru, T.; Seebach, D. A Theoretical and Experimental Study of the Effects of Silyl Substituents in Enantioselective Reactions Catalyzed by Diphenylprolinol Silyl Ether. Chem. Eur. J. 2014, 20, 17077–17088 (Table 5, entries 1–3). View Source
